(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC16098030
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O2 |
|---|---|
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
| Standard InChI Key | SVWQYIOTYXWVMU-XDHOZWIPSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s backbone consists of a 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At the 3-position, a phenyl group () is attached, while the 5-position is functionalized with a carbohydrazide group () that forms a Schiff base with 2-methoxybenzaldehyde. The (E)-configuration of the imine bond () is confirmed by IUPAC nomenclature rules, which prioritize stereodescriptors for such derivatives .
Table 1: Key Structural and Identifier Data
The molecular formula is derived by combining the pyrazole core () with substituents: phenyl (), 2-methoxybenzylidene (), and carbohydrazide () .
Spectroscopic Characterization
While experimental spectral data for the exact compound is unavailable, analogs provide reference points:
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IR Spectroscopy: Expected peaks include at ~3300 cm (hydrazide), at ~1680 cm, and at ~1600 cm .
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NMR: NMR would show signals for the pyrazole protons (~6.5–7.5 ppm), methoxy group (~3.8 ppm), and aromatic protons (7.0–8.0 ppm) .
Synthesis and Derivative Design
General Synthetic Routes
Pyrazole carbohydrazides are typically synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
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Schiff Base Formation: Condensation of 5-hydrazinylpyrazole intermediates with substituted benzaldehydes .
For example, 3-(3-ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is prepared by reacting 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde in ethanol under reflux. Similar conditions likely apply to the target compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 60–75% |
| Condensation | 2-Methoxybenzaldehyde, EtOH, Δ | 80–90% |
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited water solubility due to its aromatic and hydrophobic groups. Predominant solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with analogs like N'-(3-methoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide . Stability studies suggest susceptibility to hydrolysis under acidic or alkaline conditions, common in hydrazide derivatives .
Thermal Behavior
Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, consistent with the thermal stability of conjugated heterocycles.
| Hazard Class | Code |
|---|---|
| Skin Irritation | H315 |
| Eye Irritation | H319 |
| Specific Target Organ Toxicity | H335 |
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